molecular formula C19H23N3O3 B2879681 benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1286709-91-8

benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2879681
M. Wt: 341.411
InChI Key: ZMHFETWSHJDKHB-UHFFFAOYSA-N
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Description

The compound “benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It has a molecular weight of 370.3527 . The IUPAC Standard InChI is InChI=1S/C20H18O7/c1-3-15-17 (25-9-23-15)5-11 (1)19-13-7-22-20 (14 (13)8-21-19)27-12-2-4-16-18 (6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2 .


Synthesis Analysis

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . This method has been used to evaluate their anticancer activity against various cancer cell lines .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The structure is available as a 2D Mol file . The compound includes a benzo[d][1,3]dioxol-5-yl group, a 3,5-dimethyl-1H-pyrazol-1-yl group, and a piperidin-1-yl group .


Chemical Reactions Analysis

The compound has been involved in reactions such as Pd-catalyzed C-N cross-coupling . It has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.3527 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved documents.

Scientific Research Applications

Molecular Interaction Studies

One study focuses on the molecular interactions of a potent and selective antagonist for the CB1 cannabinoid receptor, highlighting the importance of such compounds in understanding receptor-ligand interactions and developing pharmacophore models. This research emphasizes the structural analysis and quantitative structure-activity relationship (QSAR) models, suggesting potential applications in drug design and receptor function elucidation (Shim et al., 2002).

Anticancer and Antimicrobial Research

Another study presents the synthesis and pharmacokinetic characterization of compounds with benzo[d][1,3]dioxole structures, aiming at blocking angiogenesis and inhibiting cell growth, which underscores the utility of such compounds in developing anticancer therapies (Wang et al., 2011).

Photopolymerization Initiators

Research on benzophenone-1,3-dioxane derivatives as photoinitiators for free radical polymerization reveals their potential in materials science, particularly in developing new polymer materials with specific properties (Wang et al., 2010).

Antimicrobial Evaluation

A study on the synthesis, characterization, and antimicrobial evaluation of benzo[d][1,3]dioxole gathered pyrazole derivatives demonstrates the application of such compounds in addressing microbial resistance and developing new antimicrobial agents (Umesha & Basavaraju, 2014).

Future Directions

The compound has shown potential in anticancer activity, suggesting it could be further studied and optimized to develop more active analogs . A detailed structure–activity relationship study could help develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-9-14(2)22(20-13)11-15-5-7-21(8-6-15)19(23)16-3-4-17-18(10-16)25-12-24-17/h3-4,9-10,15H,5-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHFETWSHJDKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone

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